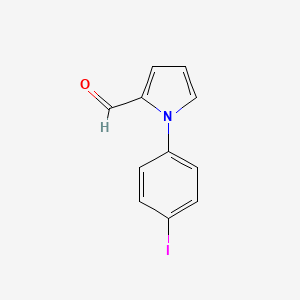

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO/c12-9-3-5-10(6-4-9)13-7-1-2-11(13)8-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJSQGDQAWTXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383998 | |

| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261178-18-1 | |

| Record name | 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to the Synthesis of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The molecule incorporates three key features: a pyrrole core, a versatile aldehyde group, and an iodinated phenyl ring. The pyrrole scaffold is a ubiquitous motif in biologically active compounds and pharmaceuticals.[1][2] The aldehyde functionality serves as a crucial handle for a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and condensations. Most importantly, the iodo-substituent on the phenyl ring provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, enabling the facile construction of complex biaryl systems and conjugated materials.[3][4][5]

This guide presents a robust and well-established two-step synthetic strategy for the preparation of this compound. The narrative is designed to provide not just a procedural outline but a deep understanding of the underlying chemical principles, the rationale behind experimental choices, and a framework for successful execution in a research setting.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages:

-

N-Arylation: Construction of the C-N bond to form the intermediate, 1-(4-iodophenyl)-1H-pyrrole.

-

Electrophilic Formylation: Introduction of the aldehyde group at the C2 position of the pyrrole ring via a Vilsmeier-Haack reaction.

This sequential approach allows for the controlled and high-yielding synthesis of the target molecule.

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of 1-(4-iodophenyl)-1H-pyrrole via Ullmann Condensation

The formation of the N-aryl bond between the pyrrole nitrogen and the 4-iodophenyl group is effectively achieved through a copper-catalyzed Ullmann condensation. This reaction is a classic and reliable method for constructing carbon-nitrogen bonds, particularly with aryl halides.[6] While modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the Ullmann reaction remains a cost-effective and powerful tool, especially when using copper catalysts.[3][6]

Mechanistic Insight: The Role of Copper

The Ullmann condensation mechanism involves the coordination of the reactants to a copper catalyst.[6] Although studied extensively, the precise sequence can vary. A generally accepted pathway involves the following key steps:

-

Oxidative Addition: A copper(I) species, often generated in situ, undergoes oxidative addition to the aryl halide (1,4-diiodobenzene).

-

Salt Formation: The pyrrole anion, formed by deprotonation with a base (e.g., K₂CO₃), coordinates to the copper center.

-

Reductive Elimination: The aryl group and the pyrrolyl group couple and are eliminated from the copper center, forming the desired C-N bond and regenerating the active copper(I) catalyst.

Traditional Ullmann conditions often require harsh temperatures and stoichiometric copper.[6] However, the use of ligands and appropriate solvent systems can facilitate the reaction under milder conditions.

Caption: Simplified catalytic cycle for the Ullmann Condensation.

Experimental Protocol: 1-(4-iodophenyl)-1H-pyrrole

-

Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and L-proline (0.2 eq.) as a ligand.

-

Reactant Addition: Add pyrrole (1.2 eq.) and 1,4-diiodobenzene (1.0 eq.).

-

Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the 1,4-diiodobenzene.

-

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Filter the mixture through a pad of Celite to remove insoluble copper salts.

-

Transfer the filtrate to a separatory funnel and separate the layers.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-(4-iodophenyl)-1H-pyrrole as a solid.[7][8]

Part 2: Vilsmeier-Haack Formylation of 1-(4-iodophenyl)-1H-pyrrole

The Vilsmeier-Haack reaction is the premier method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[9][10] It utilizes a specific electrophile, the Vilsmeier reagent (a chloroiminium ion), which is mild enough not to require strong Lewis acid catalysts that could lead to polymerization of the sensitive pyrrole ring.[11]

Mechanistic Insight: Electrophilic Aromatic Substitution

The reaction proceeds in three distinct stages:[11]

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium cation, often called the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich pyrrole ring attacks the Vilsmeier reagent. For 1-substituted pyrroles, this attack occurs preferentially at the C2 (alpha) position due to greater stabilization of the cationic intermediate (the sigma complex). Steric factors generally dominate, favoring attack at the less hindered C2 position over the C3 position.[12]

-

Hydrolysis: The resulting iminium salt is stable until aqueous workup, at which point it is readily hydrolyzed to yield the final aldehyde product.

Sources

- 1. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 1-(4-Iodophenyl)pyrrole | C10H8IN | CID 272430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde is a versatile heterocyclic compound that holds significant interest for researchers in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring, a reactive aldehyde group, and an iodinated phenyl moiety, makes it a valuable building block for the synthesis of more complex molecules. The pyrrole nucleus is a common scaffold in numerous biologically active compounds, and the presence of the aldehyde and iodo groups offers multiple avenues for chemical modification, such as nucleophilic additions, cross-coupling reactions, and further heterocycle formations.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and characterization protocols, and an exploration of its potential applications in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its handling, reactivity, and formulation characteristics.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 261178-18-1 | [4] |

| Molecular Formula | C₁₁H₈INO | [4][5] |

| Molecular Weight | 297.09 g/mol | [4][5] |

| Appearance | Likely a solid at room temperature | Inferred from melting point |

| Melting Point | 98 °C | [4] |

| Solubility | Soluble in most organic solvents, insoluble in water. | Inferred from general properties of similar compounds[2] |

Spectroscopic Data

While specific, published spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on data from closely related analogues.

¹H NMR Spectroscopy (Predicted) : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9.5-9.7 ppm), the protons of the pyrrole ring (in the range of 6.3-7.3 ppm), and the protons of the 4-iodophenyl group (as two doublets in the aromatic region, approximately 7.2-7.8 ppm). The coupling patterns of the pyrrole protons will be indicative of their positions on the ring. For example, in similar N-substituted pyrrole-2-carbaldehydes, the aldehyde proton appears as a singlet, and the pyrrole protons exhibit characteristic doublet of doublets or triplet patterns.[6][7]

¹³C NMR Spectroscopy (Predicted) : The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group (around 180-185 ppm). The carbons of the pyrrole and iodophenyl rings will appear in the aromatic region (approximately 110-140 ppm). The carbon bearing the iodine atom will have a characteristic chemical shift. In related compounds, the chemical shifts provide a clear map of the carbon skeleton.[8][9]

Infrared (IR) Spectroscopy (Predicted) : The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1660-1680 cm⁻¹. Other significant peaks will include C-H stretching of the aromatic rings and the pyrrole ring, and C-N stretching vibrations.[8]

Mass Spectrometry (Predicted) : The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (297.09 m/z). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the aldehyde group and cleavage of the bond between the phenyl and pyrrole rings.

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the formation of N-arylpyrroles and subsequent formylation. A logical and commonly employed synthetic route is a two-step process involving the Paal-Knorr synthesis of the N-substituted pyrrole followed by a Vilsmeier-Haack formylation.

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-iodophenyl)-1H-pyrrole

-

Rationale: The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[10] In this case, 2,5-dimethoxytetrahydrofuran serves as a stable precursor to succinaldehyde, which condenses with 4-iodoaniline in an acidic medium to form the pyrrole ring.

-

Procedure:

-

In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-iodophenyl)-1H-pyrrole.

-

Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)

-

Rationale: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic rings.[4][11] The Vilsmeier reagent, an electrophilic iminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and subsequently attacks the electron-rich pyrrole ring, predominantly at the C2 position.

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1 equivalent) dropwise to the cooled DMF with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.

-

Dissolve 1-(4-iodophenyl)-1H-pyrrole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the acidic solution with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.

-

The product may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent.

-

Collect the solid by filtration or concentrate the organic extracts.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.[12][13]

-

Characterization Workflow

Caption: Workflow for the purification and characterization of the final product.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is defined by its three key functional components: the aldehyde, the iodophenyl group, and the pyrrole ring. This trifunctional nature makes it a highly valuable intermediate in the synthesis of diverse molecular architectures, particularly in the context of drug discovery.[3][14]

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine moieties, which are common in pharmacologically active compounds.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds, allowing for the extension of the molecular framework.

-

Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or hydrazines/hydroxylamines to form various heterocyclic systems.[15]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.

Reactions of the Iodophenyl Group

The iodo-substituent on the phenyl ring is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, which are powerful tools in modern drug discovery.[16]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures, a common motif in many drug molecules.

-

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups, which can serve as handles for further transformations or as part of the final pharmacophore.[5][17]

-

Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups.

Caption: Key reaction pathways for this compound.

Potential Applications in Medicinal Chemistry

While specific studies detailing the biological activity of this compound are limited, the pyrrole scaffold is a well-established pharmacophore in a wide range of therapeutic areas.[18] Derivatives of pyrrole-2-carbaldehyde have been investigated for their potential as:

-

Anticancer Agents: Many pyrrole-containing compounds exhibit cytotoxic activity against various cancer cell lines. The ability to readily diversify the structure of this compound through cross-coupling and other reactions makes it an attractive starting point for the development of novel anticancer drugs.[2][15]

-

Anti-inflammatory Agents: Pyrrole derivatives have shown promise as inhibitors of inflammatory pathways.

-

Antimicrobial Agents: The pyrrole nucleus is found in several natural and synthetic antimicrobial compounds.

-

Central Nervous System (CNS) Active Agents: The structural features of pyrroles are amenable to the design of ligands for various CNS targets.

The presence of the 4-iodophenyl group offers a strategic advantage in drug design, as iodine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.[19] Furthermore, the iodo-substituent provides a site for the introduction of radiolabels for use in diagnostic imaging or radiotherapy.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. Its combination of a reactive aldehyde, a pyrrole ring, and an iodinated phenyl group provides a rich platform for the generation of diverse and complex molecular structures. The synthetic routes are well-established, and the potential for derivatization through a variety of modern synthetic methodologies is vast. For researchers and drug development professionals, this compound represents a valuable starting point for the exploration of new chemical space and the development of novel therapeutic agents. Further investigation into its biological activities and applications is warranted and holds the promise of yielding new and effective treatments for a range of diseases.

References

- Reddy, G. R., et al. (2012). Iodine catalyzed four-component reaction: a straightforward one-pot synthesis of functionalized pyrroles under metal-free conditions. RSC Advances, 2(4), 1345-1351.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 272430, 1-(4-Iodophenyl)pyrrole. Retrieved January 22, 2026 from [Link].

- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Royal Society of Chemistry. (2015). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Available from: [Link]

- Google Patents. EP0337277A1 - Pyrrole derivatives.

-

National Center for Biotechnology Information. (2015). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. PubMed Central. Available from: [Link]

-

ResearchGate. Mechanistic Insights into the Reaction of N‐Propargylated Pyrrole‐ and Indole‐Carbaldehyde with Ammonia, Alkyl Amines, and Branched Amines: A Synthetic and Theoretical Investigation. Available from: [Link]

-

ResearchGate. 1 H NMR spectrum 1-pentafluorophenyl-1H-pyrrole-2-carbaldehyde (5) obtained from a 60 MHz Pulsar Oxford benchtop NMR at 400 MHz (fleft) and from a 400 MHz Bruker Ascend TM (right). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4671953, 4-iodo-1H-pyrrole-2-carbaldehyde. Retrieved January 22, 2026 from [Link].

-

Hilaris Publisher. Medicinal Chemistry Applications. Available from: [Link]

- Google Patents. WO 2016/175555 A2.

-

National Institute of Standards and Technology. 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

-

National Institute of Standards and Technology. 1H-Pyrrole-2-carboxaldehyde. Available from: [Link]

- Google Patents. US5043348A - Pyrrolealdehydes, their preparation and their use.

-

Royal Society of Chemistry. Supporting Information. Available from: [Link]

- MDPI. (2020). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 25(24), 5913.

-

ResearchGate. 4-Iodo-1 H -pyrrole-2-carbaldehyde. Available from: [Link]

- MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595.

- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

-

PubMed. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design. Available from: [Link]

-

National Center for Biotechnology Information. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Patent Summary for US-2010130501-A1, Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. Retrieved January 22, 2026 from [Link].

-

PubMed. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem. Available from: [Link]

- ACG Publications. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.

- PubMed. (2017). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. Bioorganic & Medicinal Chemistry, 25(13), 3540-3546.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13854, Pyrrole-2-carboxaldehyde. Retrieved January 22, 2026 from [Link].

-

ChemSrc. 4-Iodo-1H-pyrrole-2-carbaldehyde. Available from: [Link]

-

ResearchGate. Building Blocks for Drug Discovery: Unveiling Novel 1,4-dihydroindeno[1,2-c] pyrazoles. Available from: [Link]

Sources

- 1. 261178-18-1|this compound|BLD Pharm [bldpharm.com]

- 2. Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 261178-18-1 [amp.chemicalbook.com]

- 5. This compound, TECH CAS#: [amp.chemicalbook.com]

- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. aurigeneservices.com [aurigeneservices.com]

- 9. rsc.org [rsc.org]

- 10. acgpubs.org [acgpubs.org]

- 11. 4-iodo-1H-pyrrole-2-carbaldehyde | C5H4INO | CID 4671953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jpsionline.com [jpsionline.com]

- 13. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-(4-Iodophenyl)pyrrole | C10H8IN | CID 272430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

A Spectroscopic Investigation of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also on the rationale behind the experimental and interpretative choices, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction

This compound is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science. The presence of a pyrrole ring, a reactive aldehyde group, and an iodinated phenyl ring makes it an interesting scaffold for further chemical modifications. Accurate structural elucidation through spectroscopic methods is paramount for its use in any research and development endeavor. This guide will walk through the expected spectroscopic signatures of this molecule, providing a foundational understanding for its characterization.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol: NMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and this should be noted.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not calibrated to the solvent signal.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C. A 90° pulse angle and a relaxation delay of 2-5 seconds are common.

-

2D NMR (Optional but Recommended): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals, respectively.

¹H NMR Data: Predicted and Interpreted

The predicted ¹H NMR spectrum is based on established chemical shift ranges for similar aromatic and heterocyclic compounds.[2][3]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-aldehyde | 9.5 - 9.7 | singlet | - | 1H |

| H-5 | 7.2 - 7.4 | doublet of doublets | ~2.5, ~1.5 | 1H |

| H-3 | 7.0 - 7.2 | doublet of doublets | ~4.0, ~1.5 | 1H |

| H-4 | 6.3 - 6.5 | triplet | ~3.0 | 1H |

| H-2', H-6' | 7.8 - 8.0 | doublet | ~8.5 | 2H |

| H-3', H-5' | 7.2 - 7.4 | doublet | ~8.5 | 2H |

Interpretation:

-

Aldehyde Proton: The proton of the aldehyde group is expected to be the most deshielded proton in the molecule, appearing as a sharp singlet in the downfield region of the spectrum (δ 9.5-9.7 ppm). This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

-

Pyrrole Protons: The three protons on the pyrrole ring will appear as distinct multiplets.

-

H-5: This proton is adjacent to the nitrogen atom and will be a doublet of doublets due to coupling with H-4 and H-3 (long-range). It is expected to be the most downfield of the pyrrole protons.

-

H-3: This proton is adjacent to the aldehyde group and will also be a doublet of doublets due to coupling with H-4 and H-5 (long-range).

-

H-4: This proton will appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to coupling with H-3 and H-5. It is typically the most upfield of the pyrrole protons.

-

-

Phenyl Protons: The protons on the 4-iodophenyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets.

-

H-2' and H-6': These protons are ortho to the pyrrole ring and will be deshielded, appearing as a doublet.

-

H-3' and H-5': These protons are ortho to the iodine atom and will appear as another doublet, typically upfield from the H-2'/H-6' signal. The large ortho coupling constant (~8.5 Hz) is characteristic of aromatic systems.

-

¹³C NMR Data: Predicted and Interpreted

The predicted ¹³C NMR spectrum is based on known chemical shifts for substituted pyrroles and benzene derivatives.[4][5]

| Carbon(s) | Predicted Chemical Shift (ppm) |

| C=O | 178 - 182 |

| C-2 | 132 - 135 |

| C-5 | 125 - 128 |

| C-1' | 139 - 142 |

| C-3', C-5' | 138 - 140 |

| C-2', C-6' | 128 - 130 |

| C-3 | 115 - 118 |

| C-4 | 110 - 113 |

| C-4' | 95 - 98 |

Interpretation:

-

Carbonyl Carbon: The carbon of the aldehyde group will be the most downfield signal in the spectrum (δ 178-182 ppm) due to the strong deshielding effect of the double-bonded oxygen.

-

Pyrrole Carbons: The carbons of the pyrrole ring will have distinct chemical shifts.

-

C-2 and C-5: These carbons, being adjacent to the nitrogen atom, are typically more deshielded than C-3 and C-4. C-2, being attached to the electron-withdrawing aldehyde group, will be further downfield.

-

C-3 and C-4: These carbons will appear in the more upfield region of the aromatic carbons.

-

-

Phenyl Carbons:

-

C-1': The ipso-carbon attached to the pyrrole nitrogen will be a quaternary carbon with a chemical shift in the aromatic region.

-

C-2', C-6', C-3', C-5': These protonated carbons will appear in the typical aromatic region (δ 120-140 ppm). Due to symmetry, C-2' and C-6' will be equivalent, as will C-3' and C-5'.

-

C-4': The ipso-carbon attached to the iodine atom will be significantly shielded due to the "heavy atom effect" of iodine, causing it to appear at a much higher field (δ 95-98 ppm) than the other aromatic carbons. This is a key diagnostic signal for the presence and position of the iodine atom.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

-

Solid State (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

IR Data: Predicted and Interpreted

The predicted IR absorption bands are based on characteristic frequencies for the functional groups present in this compound.[6][7]

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Aldehyde C-H stretch | 2850 - 2800 and 2750 - 2700 | Weak (often two bands) |

| C=O stretch (aldehyde) | 1680 - 1660 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |

| Pyrrole ring stretch | 1550 - 1480 | Medium |

| C-N stretch | 1360 - 1250 | Medium |

| C-I stretch | 600 - 500 | Weak to Medium |

Interpretation:

-

C-H Stretching: Look for bands above 3000 cm⁻¹ corresponding to the aromatic C-H stretches of the pyrrole and phenyl rings. The characteristic, and often weaker, C-H stretching bands of the aldehyde are expected around 2820 and 2720 cm⁻¹.

-

Carbonyl Stretching: A very strong and sharp absorption band between 1680 and 1660 cm⁻¹ is a definitive indicator of the aldehyde C=O group. The conjugation with the pyrrole ring will lower this frequency from that of a simple aliphatic aldehyde.

-

Aromatic and Pyrrole Ring Stretching: A series of bands in the 1600-1450 cm⁻¹ region will be present due to the C=C stretching vibrations of both the phenyl and pyrrole rings.

-

C-N Stretching: The stretching vibration of the C-N bond within the pyrrole ring and the bond connecting the ring to the phenyl group will appear in the fingerprint region.

-

C-I Stretching: The C-I stretch is expected at a low frequency, in the far-infrared region, and may be difficult to observe with standard instrumentation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS

Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used. ESI is a softer ionization technique that is more likely to show the molecular ion peak.

Sample Preparation:

-

EI: Introduce a small amount of the sample directly into the ion source, often via a heated probe.

-

ESI: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

MS Data: Predicted and Interpreted

The molecular weight of this compound (C₁₁H₈INO) is 297.09 g/mol .

Predicted Fragmentation Pattern (EI-MS):

| m/z | Proposed Fragment | Notes |

| 297 | [M]⁺ | Molecular ion |

| 268 | [M - CHO]⁺ | Loss of the formyl radical |

| 170 | [C₁₁H₈N]⁺ | Loss of iodine radical |

| 167 | [C₆H₄I]⁺ | Iodophenyl cation |

| 141 | [C₁₁H₇N]⁺ | Loss of HI |

| 127 | [I]⁺ | Iodine cation |

| 90 | [C₅H₄N]⁺ | Pyrrole ring fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 297. The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments.[8][9]

-

Loss of Formyl Group: Cleavage of the bond between the pyrrole ring and the aldehyde group can lead to the loss of a formyl radical (CHO), resulting in a fragment at m/z 268.

-

Loss of Iodine: The C-I bond is relatively weak and can cleave to lose an iodine radical, giving a fragment at m/z 170.

-

Formation of Iodophenyl Cation: Cleavage of the N-C(phenyl) bond can result in the formation of the iodophenyl cation at m/z 167.

-

Other Fragments: Other significant fragments may include the loss of HI, the pyrrole ring itself, and the phenyl cation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. The predicted data and their interpretations presented in this guide offer a robust framework for the structural verification of this compound. By understanding the characteristic spectroscopic features arising from the interplay of the pyrrole, iodophenyl, and aldehyde moieties, researchers can confidently identify and characterize this molecule in their ongoing scientific endeavors.

References

-

ResearchGate. 4-Iodo-1H-pyrrole-2-carbaldehyde | Request PDF. [Link]

-

National Center for Biotechnology Information. 4-Acetyl-1H-pyrrole-2-carbaldehyde. [Link]

-

ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

-

Royal Society of Chemistry. Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. [Link]

-

ResearchGate. Analysis of the N.M.R. Spectrum of pyrrole. [Link]

-

National Center for Biotechnology Information. Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

National Institute of Standards and Technology. 2-Pyrrolidinone - the NIST WebBook. [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

-

Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. [Link]

-

ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

ResearchGate. IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH.... [Link]

-

University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

MDPI. Antioxidant Activity of Maillard Reaction Products in Dairy Products: Formation, Influencing Factors, and Applications. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

ACS Publications. Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold | Organic Letters. [Link]

-

YouTube. How to predict 1H and 13C NMR of compound Using ChemDraw?|Chemical Science Teaching|. [Link]

-

ResearchGate. How to predict IR Spectra?. [Link]

Sources

- 1. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the X-ray Crystal Structure Determination of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical walkthrough for the determination and analysis of the X-ray crystal structure of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde. While a publicly available crystal structure for this specific molecule is not readily accessible, this document outlines the complete workflow, from synthesis to structural elucidation, empowering researchers to undertake this analysis. The methodologies and interpretations are grounded in established crystallographic principles and data from structurally related compounds.

Introduction: The Significance of this compound

Pyrrole-2-carboxaldehyde and its derivatives are pivotal intermediates in organic synthesis and drug discovery.[1][2] The pyrrole scaffold is a common feature in numerous biologically active compounds and approved pharmaceuticals.[3] The title compound, this compound, combines the reactive aldehyde-functionalized pyrrole ring with an iodophenyl moiety. This halogenated substituent offers a valuable site for further chemical modifications, such as cross-coupling reactions, making it a versatile building block for creating diverse molecular architectures.

Understanding the three-dimensional structure of this molecule at an atomic level through single-crystal X-ray diffraction is crucial.[4][5] This technique provides precise information on molecular geometry, conformation, and intermolecular interactions, which are critical for structure-based drug design, understanding reaction mechanisms, and developing novel materials.[6] The insights gained from the crystal structure can inform the design of derivatives with enhanced biological activity or specific material properties.

Part 1: Synthesis and Crystallization

Synthesis of this compound

The synthesis of N-aryl pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a classic and effective approach. This involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7] For the title compound, a plausible synthetic route would involve the reaction of 2,5-dimethoxytetrahydrofuran (a protected form of succinaldehyde) with 4-iodoaniline. The resulting 1-(4-iodophenyl)-1H-pyrrole can then be formylated using a Vilsmeier-Haack reaction to introduce the carbaldehyde group at the 2-position.[3]

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis

-

Paal-Knorr Pyrrole Synthesis:

-

In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as acetic acid or ethanol.

-

Add 2,5-dimethoxytetrahydrofuran (1.0-1.2 eq).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1-(4-iodophenyl)-1H-pyrrole by column chromatography on silica gel.

-

-

Vilsmeier-Haack Formylation:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of dimethylformamide (DMF, excess) in a suitable solvent like 1,2-dichloroethane to 0°C.

-

Slowly add phosphorus oxychloride (POCl3, 1.1 eq) to the stirred solution, maintaining the temperature at 0°C. Allow the Vilsmeier reagent to form over 30 minutes.

-

Add a solution of 1-(4-iodophenyl)-1H-pyrrole (1.0 eq) in the same solvent dropwise to the cooled Vilsmeier reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 1-3 hours, monitoring by TLC.

-

Cool the reaction mixture and carefully pour it into a beaker of crushed ice and a saturated solution of sodium acetate.

-

Stir until the hydrolysis is complete, then extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography or recrystallization.[8]

-

Crystallization

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. The goal is to grow well-ordered, single crystals of sufficient size and quality for diffraction experiments.

Experimental Protocol: Crystallization

-

Solvent Selection:

-

Begin by testing the solubility of the purified compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, dichloromethane, toluene) at room and elevated temperatures.

-

A suitable solvent system for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble at a higher temperature.

-

-

Common Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation in a vial or beaker. Loosely cap the container to allow for slow evaporation of the solvent over several days to weeks.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized glass slide. Invert the slide over a well containing a poor solvent (in which the compound is insoluble) that is miscible with the good solvent. Over time, the poor solvent vapor will diffuse into the drop, reducing the solubility of the compound and promoting crystallization.

-

Layering: Carefully layer a solution of the compound in a dense solvent at the bottom of a narrow tube. Then, gently add a less dense, miscible solvent in which the compound is less soluble on top. Crystals may form at the interface.

-

Part 2: X-ray Diffraction Data Collection and Structure Solution

Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Experimental Workflow for X-ray Crystallography:

Caption: The experimental workflow for single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting and Screening:

-

A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).

-

The mounted crystal is placed in the X-ray diffractometer and screened for diffraction quality.[5]

-

-

Data Collection:

-

A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern diffractometers use area detectors (e.g., CCD or CMOS) to efficiently collect the diffraction pattern.[9]

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms and reduce radiation damage.

-

-

Data Processing:

-

The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.

-

The intensities of the individual reflections are integrated and corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption).

-

-

Structure Solution and Refinement:

-

The "phase problem" is solved to generate an initial electron density map. For small molecules, direct methods are commonly used.

-

An initial molecular model is built into the electron density map.

-

The model is refined using least-squares methods, optimizing the atomic coordinates, and thermal displacement parameters to achieve the best fit between the observed and calculated structure factors.

-

Part 3: Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information. The following sections describe the expected structural features of this compound, based on known chemical principles and the structures of similar molecules.[10]

Molecular Structure and Conformation

The molecule consists of a planar pyrrole ring connected to a phenyl ring via a C-N bond. The carbaldehyde group is attached to the C2 position of the pyrrole ring.

-

Planarity: The pyrrole ring is expected to be essentially planar. The phenyl ring will also be planar.

-

Torsion Angle: A key conformational feature will be the torsion angle between the pyrrole and phenyl rings. This angle will be influenced by steric hindrance and electronic effects.

-

Carbaldehyde Orientation: The carbaldehyde group can adopt a syn or anti conformation with respect to the pyrrole nitrogen. In many 2-acylpyrroles, the syn-conformation is stabilized by the formation of intermolecular hydrogen-bonded dimers.[10]

Hypothetical Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for the title compound.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₈INO |

| Formula Weight | 297.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 13.1 |

| β (°) | 98.5 |

| Volume (ų) | 1117 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.765 |

| Absorption Coeff. (mm⁻¹) | 2.85 |

| F(000) | 576 |

| R-factor (R₁) | < 0.05 |

| Goodness-of-fit (S) | ~1.0 |

Intermolecular Interactions

In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions.

-

Hydrogen Bonding: While the title compound lacks strong hydrogen bond donors like an N-H group, weak C-H···O hydrogen bonds between the aldehyde oxygen and aromatic C-H groups on neighboring molecules are possible.[8]

-

Halogen Bonding: The iodine atom on the phenyl ring is a potential halogen bond donor. It could interact with the oxygen atom of the carbaldehyde group or the π-system of the pyrrole or phenyl rings of adjacent molecules.

-

π-π Stacking: The aromatic pyrrole and phenyl rings can participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

Diagram of Potential Intermolecular Interactions:

Caption: Potential intermolecular interactions in the crystal lattice.

Conclusion

This technical guide provides a comprehensive framework for researchers to determine and analyze the X-ray crystal structure of this compound. By following the outlined protocols for synthesis, crystallization, data collection, and structural analysis, scientists can gain invaluable insights into the three-dimensional nature of this versatile building block. The resulting structural information will be a significant asset in the fields of medicinal chemistry, materials science, and synthetic methodology development.

References

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Power of Pyrrole-2-carboxaldehyde in Drug Discovery and Organic Synthesis. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Diamond Light Source. (n.d.). Small Molecule Diffraction. Retrieved from [Link]

-

Surana, R. (2012). Applications of Powder X-Ray Diffraction in Small Molecule Pharmaceuticals: Achievements and Aspirations. PubMed, 23(4), 415-432. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PubMed Central, 10(3), 133. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026). Sourcing High-Quality Pyrrole-2-carboxaldehyde: A Guide for Researchers and Manufacturers. Retrieved from [Link]

-

Davis, R. A., Carroll, A. R., Quinn, R. J., & White, A. R. (2007). 4-Iodo-1 H -pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E63(10), o4089. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-iodo-1H-pyrrole-2-carbaldehyde. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advancements in Pyrrole Synthesis. PubMed Central, 15(1), 1-25. Retrieved from [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2021). Organic Chemistry: An Indian Journal, 17(1), 1-20. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Iodophenyl)pyrrole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. PubMed Central, E68(Pt 11), o2947. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Organic Chemistry Frontiers, 5(12), 1904-1908. Retrieved from [Link]

- Google Patents. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

ResearchGate. (2023). (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Search - Access Structures. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. PubMed Central, E70(Pt 8), o1131. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(31), 21484-21503. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

MDPI. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]

-

MDPI. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. diamond.ac.uk [diamond.ac.uk]

- 7. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. This document delves into its commercial availability, plausible synthetic routes, spectroscopic characterization, and safe handling procedures, offering insights for researchers and developers in the pharmaceutical and chemical industries.

Commercial Availability and Procurement

This compound is available from several chemical suppliers, primarily for research and development purposes. Researchers can procure this compound from vendors who specialize in providing unique building blocks for drug discovery and organic synthesis.

A prominent supplier for this chemical is BLDpharm, where it is listed under the CAS number 261178-18-1.[1] It is important to note that this compound is typically sold for research use only. When ordering, it is crucial to inquire about the purity, available analytical data (such as Certificate of Analysis), and lead times.

Table 1: Key Chemical Identifiers

| Identifier | Value |

| CAS Number | 261178-18-1 |

| Molecular Formula | C₁₁H₈INO |

| Molecular Weight | 297.09 g/mol |

| IUPAC Name | This compound |

| SMILES | O=Cc1ccccn1c2ccc(I)cc2 |

Synthesis of this compound: Plausible Synthetic Strategies

A potential two-step synthesis is outlined below, starting from the commercially available 1-(4-iodophenyl)-1H-pyrrole.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-(4-iodophenyl)-1H-pyrrole

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of N-substituted pyrroles.

Materials:

-

1-(4-iodophenyl)-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon), cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

-

Reaction with the Pyrrole Substrate: Dissolve 1-(4-iodophenyl)-1H-pyrrole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

-

Neutralization: Slowly neutralize the acidic mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The pH should be adjusted to approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehydic proton: A singlet between δ 9.5-10.0 ppm. - Pyrrole protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm), showing characteristic coupling patterns. - Phenyl protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring. |

| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region (δ 175-185 ppm). - Aromatic carbons: Signals corresponding to the pyrrole and phenyl rings in the δ 110-150 ppm range. The carbon attached to the iodine will be shifted upfield. |

| IR (Infrared) Spectroscopy | - C=O stretch (aldehyde): A strong absorption band around 1660-1690 cm⁻¹. - C-H stretch (aromatic): Peaks above 3000 cm⁻¹. - C-I stretch: A weak absorption in the far-infrared region (around 500-600 cm⁻¹). |

| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 297, corresponding to the molecular weight of the compound. - Isotope Peak (M+1): An isotope peak for ¹³C. - Fragmentation: Characteristic fragmentation patterns including the loss of the formyl group (-CHO) and the iodine atom. |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it is imperative to handle this compound with the same precautions as other potentially hazardous aromatic aldehydes and iodo-compounds.[6][7][8][9][10]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Diagram 2: Safe Handling Workflow

Caption: Recommended workflow for safe handling.

Applications in Research and Drug Discovery

Pyrrole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities. The pyrrole scaffold is present in numerous natural products and synthetic drugs. The introduction of an iodophenyl group at the N-1 position and a carbaldehyde at the C-2 position makes this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

The aldehyde functionality serves as a handle for various chemical transformations, including:

-

Reductive amination to introduce diverse amine-containing side chains.

-

Wittig and related olefination reactions to form carbon-carbon double bonds.

-

Oxidation to the corresponding carboxylic acid.

-

Condensation reactions to form imines, oximes, and hydrazones.

The iodo-substituent on the phenyl ring is particularly valuable for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of substituents and the construction of complex molecular architectures. This makes the title compound a key starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in medicinal chemistry and materials science. While detailed synthetic and spectroscopic data for this specific compound are not extensively published, established chemical principles allow for the development of reliable synthetic protocols and the prediction of its key analytical characteristics. Adherence to strict safety protocols is essential when handling this and related chemical compounds. The dual functionality of the aldehyde and the iodo-aryl moiety makes it a valuable tool for the creation of novel molecular entities with diverse applications.

References

-

Ge, Z. et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2947. [Link]

-

Davis, R. A. et al. (2007). 4-Iodo-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E63(9), o3721. [Link]

-

Haque, M. R. & Rasmussen, M. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. [Link]

- Majo, V. J. & Perumal, P. T. (2001). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Pal, M. et al. (2020). Iodine catalyzed four-component reaction: A straightforward one-pot synthesis of functionalized pyrroles under metal-free conditions. RSC Advances, 2(8), 3387-3395. [Link]

-

Van der Eycken, J. et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(11), 3326. [Link]

-

Reddy, B. V. S. et al. (2015). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. Organic & Biomolecular Chemistry, 13(30), 8235-8240. [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. [Link]

-

Hangzhou Huangsen Biological Tech Co Ltd. (2021). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. Patsnap Eureka. [Link]

- Google Patents. (n.d.). Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde UV/Vis spectrum. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde IR spectrum. NIST Chemistry WebBook. [Link]

Sources

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. 4-Acetyl-1H-pyrrole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 4. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities | MDPI [mdpi.com]

- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 8. fishersci.at [fishersci.at]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

stability and storage conditions for 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde

An In-depth Technical Guide to the Stability and Storage of 1-(4-iodophenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and materials. The inherent reactivity of its pyrrole-2-carbaldehyde core, combined with the photosensitive nature of the iodophenyl group, presents significant challenges to its long-term stability and storage. This guide provides a comprehensive overview of the factors influencing the stability of this compound and offers evidence-based best practices for its storage and handling to ensure its integrity for research and development applications.

Chemical Profile and Inherent Instabilities

This compound is a bifunctional molecule, and its stability is dictated by the interplay of its constituent parts: the pyrrole-2-carbaldehyde moiety and the 4-iodophenyl substituent.

-

The Pyrrole-2-Carbaldehyde Core: The pyrrole ring is an electron-rich aromatic system, while the aldehyde group is an electrophilic center susceptible to nucleophilic attack and oxidation. The parent compound, pyrrole-2-carbaldehyde, is known to be unstable.[1] Aldehydes, in general, are prone to several degradation pathways:

-

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, especially in the presence of air (oxygen). This is a common degradation pathway for many aldehydes.[2]

-

Self-Condensation/Polymerization: Aldehydes can undergo self-condensation reactions, particularly at elevated temperatures, leading to the formation of colored, polymeric byproducts.[2][3]

-

Instability in Solution: Studies on pyrrole-2-carbaldehyde have shown that it can be unstable in solution, with its degradation observed over time.[1]

-

Below is a diagram illustrating the key functional groups and their potential impact on the molecule's stability.

Caption: Key structural features and potential degradation pathways.

Recommended Storage Conditions

Based on the chemical properties of the molecule and related compounds, the following storage conditions are recommended to maximize the shelf-life of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Storing at reduced temperatures will slow down the rate of potential self-condensation reactions.[3] While some simple aliphatic aldehydes can polymerize faster at very low temperatures, for a solid aromatic aldehyde, refrigeration is generally advisable to minimize overall reactivity. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound is likely sensitive to air.[6] Storing under an inert atmosphere will minimize oxidative degradation of the aldehyde group to a carboxylic acid. |

| Light | Amber vial or in the dark | The iodophenyl group suggests potential light sensitivity.[4][5] Protection from light is crucial to prevent photolytic cleavage of the carbon-iodine bond. |

| Form | Solid | Storing the compound as a solid is preferable to in solution. Pyrrole-2-carbaldehyde has demonstrated instability in solution.[1] If solutions are required, they should be prepared fresh. |

| Container | Tightly sealed, amber glass vial | A tightly sealed container will prevent exposure to moisture and atmospheric oxygen. Amber glass will provide protection from light. |

Handling Procedures for Maintaining Compound Integrity

Proper handling is as critical as correct storage for preventing degradation.

Aliquoting and Sample Preparation

To avoid repeated warming and cooling of the main stock, it is advisable to aliquot the compound into smaller, single-use vials upon receipt.

Caption: Workflow for handling and aliquoting the compound.

Protocol for Aliquoting:

-

Place the main container in a desiccator and allow it to warm to room temperature before opening to prevent moisture condensation.

-

In a glove box or under a stream of inert gas (argon or nitrogen), carefully transfer the desired amounts of the solid compound into smaller, pre-labeled amber vials.

-

Purge the headspace of each vial with the inert gas before sealing tightly.

-

Store the aliquoted vials at 2-8°C, protected from light.

Preparation of Solutions

Solutions of this compound should be prepared fresh for each experiment. Due to the general instability of aldehydes, it is not recommended to store them in solution for extended periods.[1][2]

Protocol for Solution Preparation:

-

Retrieve a single aliquot from storage and allow it to warm to room temperature.

-

Add the desired solvent (e.g., DMSO, DMF, Chloroform) to the vial to achieve the target concentration.

-

Ensure the compound is fully dissolved, using gentle vortexing if necessary.

-

Use the solution immediately. Do not store for later use.

Recognizing and Assessing Degradation

Regularly assessing the purity of the compound is essential, especially for sensitive applications.

Visual Signs of Degradation

-

Color Change: A noticeable change from its initial color (typically a pale yellow or off-white solid) to a darker yellow, brown, or even black coloration can indicate the formation of polymeric byproducts from self-condensation.

-

Change in Physical State: The appearance of a gummy or oily consistency in the solid could suggest degradation or the presence of impurities.

Analytical Methods for Purity Assessment

For a quantitative assessment of purity, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A reversed-phase HPLC method with UV detection can separate the parent compound from its potential degradation products, such as the corresponding carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check for the presence of impurities. The aldehyde proton should appear as a sharp singlet at a characteristic downfield chemical shift (typically around 9-10 ppm). The appearance of new peaks or a decrease in the integration of the aldehyde proton relative to other protons on the molecule can indicate degradation.

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify potential degradation products.

Experimental Protocol: Purity Assessment by HPLC

-

Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration. Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Prepare a solution of the sample to be tested at a concentration that falls within the range of the calibration curve.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

-

Gradient: Start at a suitable ratio (e.g., 70% A, 30% B) and increase the percentage of B over time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).

-

-

Analysis: Inject the standard solutions and the sample solution. Determine the retention time of the main peak. The presence of significant secondary peaks may indicate impurities or degradation products. Quantify the purity by comparing the peak area of the main component to the total peak area.

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. Its susceptibility to oxidation, self-condensation, and potential photosensitivity necessitates strict adherence to proper storage and handling protocols. By storing the compound as a solid at 2-8°C under an inert atmosphere and protected from light, and by preparing solutions fresh for each use, researchers can significantly mitigate degradation and ensure the integrity and reliability of their experimental results. Regular purity assessment via analytical techniques such as HPLC is recommended to monitor the quality of the compound over time.

References

-

Rowan, S. J., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Iodo-1 H -pyrrole-2-carbaldehyde | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-